N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Overview
Description
N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a piperidine moiety, and a chloro(difluoro)methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, where piperidine reacts with an intermediate triazine derivative.
Attachment of the Chloro(difluoro)methoxyphenyl Group: This step involves the reaction of the triazine-piperidine intermediate with a chloro(difluoro)methoxyphenyl derivative, typically under basic conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the triazine and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazine rings.
Scientific Research Applications
N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-chloro-benzamide
- 4-tert-butyl-N-(2-chloro-6-methylphenyl)benzamide
- N-(4-tert-butyl-2-nitro-phenyl)-4-chloro-benzamide
Uniqueness
N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine core, coupled with the piperidine and chloro(difluoro)methoxyphenyl groups, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-N-tert-butyl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClF2N6O/c1-18(2,3)27-16-24-15(25-17(26-16)28-11-5-4-6-12-28)23-13-7-9-14(10-8-13)29-19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMIVUIRXMKGPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClF2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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